![molecular formula C8H9ClN2O3 B3131410 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine CAS No. 353292-84-9](/img/structure/B3131410.png)
2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine
Descripción general
Descripción
2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine, also known as 2C-5-MCEP, is a pyrimidine derivative of the 2-chloro-5-methyleneoxazolidin-2-one (MCE) family. It is a synthetic compound that has been used in scientific research for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine has been used in scientific research for its biochemical and physiological effects. It has been used in studies to investigate the effects of various compounds on the central nervous system, to study the effects of drugs on the cardiovascular system, and to study the effects of drugs on the immune system. It has also been used in studies to investigate the effects of various compounds on the metabolism and to study the effects of drugs on the endocrine system.
Mecanismo De Acción
2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine has been found to act as an agonist of the metabotropic glutamate receptor 5 (mGluR5). It has been shown to activate the mGluR5 receptor, resulting in the release of glutamate and other neurotransmitters. This activation can lead to the activation of various intracellular signaling pathways, which can lead to the activation of various cellular processes.
Biochemical and Physiological Effects
2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine has been found to have various biochemical and physiological effects. It has been found to have an anxiolytic effect, which can help reduce anxiety and stress. It has also been found to have a neuroprotective effect, which can help protect neurons from damage and death. It has been found to have an anticonvulsant effect, which can help reduce the severity of seizures. In addition, it has been found to have an anti-inflammatory effect, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine has several advantages and limitations for lab experiments. One advantage is that it is relatively simple to synthesize and is available in large quantities. Additionally, it is relatively stable and can be stored for long periods of time. However, it does have some limitations. It is not very soluble in water and can be difficult to dissolve in aqueous solutions. Additionally, it is not very stable in light and can degrade quickly when exposed to light.
Direcciones Futuras
There are several potential future directions for further research on 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. One potential direction is to further investigate the biochemical and physiological effects of 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. This could include further study of the effects of 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine on the central nervous system, the cardiovascular system, the immune system, the metabolism, and the endocrine system. Additionally, further research could be conducted on the pharmacokinetics and pharmacodynamics of 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine, as well as its potential therapeutic uses. Finally, further research could be conducted on the potential toxicological effects of 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine and its potential interactions with other drugs.
Propiedades
IUPAC Name |
methyl 2-(2-chloropyrimidin-5-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-5(7(12)13-2)14-6-3-10-8(9)11-4-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGLVALYYVAOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CN=C(N=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


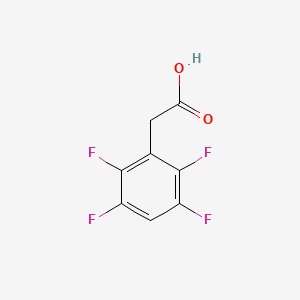
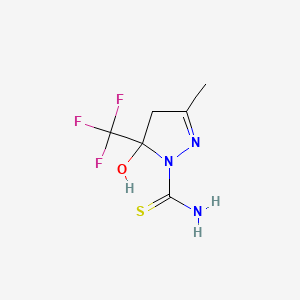
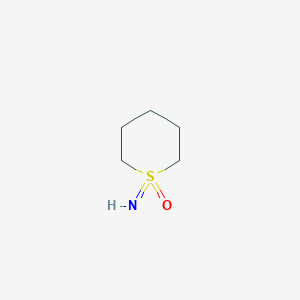



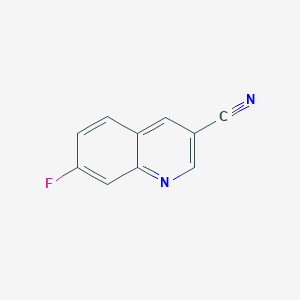

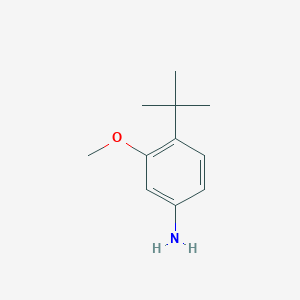

![2-methyl-4-[(phenylmethyl)oxy]-1H-indole](/img/structure/B3131402.png)
![5'-[4-(Hydroxymethyl)phenyl][1,1':3',1''-terphenyl]-4,4''-dimethanol](/img/structure/B3131405.png)
